molecular formula C16H19NO2S B14591930 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline CAS No. 61166-70-9

4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline

Katalognummer: B14591930
CAS-Nummer: 61166-70-9
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: HLLMAFKKNPBXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline is an organic compound that features a phenoxy group substituted with a methyl group and a propane-1-sulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methylphenol with 1-chloropropane-1-sulfinate under basic conditions to form the propane-1-sulfinyl derivative. This intermediate is then reacted with aniline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can facilitate binding to aromatic residues in proteins, while the sulfinyl group may participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylphenoxy aniline: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.

    4-(Propane-1-sulfinyl)phenoxy aniline: Similar structure but without the methyl group, affecting its binding affinity and reactivity.

Uniqueness

4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline is unique due to the presence of both the methyl and sulfinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for specific interactions and applications in various fields.

Eigenschaften

CAS-Nummer

61166-70-9

Molekularformel

C16H19NO2S

Molekulargewicht

289.4 g/mol

IUPAC-Name

4-(4-methyl-3-propylsulfinylphenoxy)aniline

InChI

InChI=1S/C16H19NO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10,17H2,1-2H3

InChI-Schlüssel

HLLMAFKKNPBXQY-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.